6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
Description
Historical Context and Discovery in Benzimidazole Chemistry
The development of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole represents a significant milestone in the evolutionary progression of benzimidazole chemistry that began in the nineteenth century. The foundational work in benzimidazole chemistry traces back to 1872 when Hoebrecker first synthesized benzimidazole compounds, followed by subsequent contributions from Ladenberg and Wundt between 1872 and 1878. These pioneering chemists established the fundamental synthetic methodologies that would eventually enable the development of complex derivatives such as the target compound. The historical significance of benzimidazole chemistry was further enhanced by the discovery that benzimidazole served as a crucial component in vitamin B12, specifically as N-ribosyl-dimethylbenzimidazole, which functions as an axial ligand for cobalt in this essential biomolecule. This discovery prompted extensive research into benzimidazole derivatives throughout the twentieth century, leading to the identification of numerous pharmaceutical applications and the recognition of benzimidazole as a privileged scaffold in drug design.
The systematic exploration of substituted benzimidazole derivatives gained momentum in the mid-twentieth century as researchers began to appreciate the structural versatility and biological potential of this heterocyclic system. The introduction of halogenated substituents, particularly chlorine atoms, became a common strategy for modulating the physicochemical and biological properties of benzimidazole compounds. The development of ether-linked benzimidazole derivatives, such as 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, represents a more recent advancement in this field, reflecting the continued innovation in benzimidazole chemistry. These complex derivatives demonstrate the sophisticated synthetic approaches that modern medicinal chemists employ to optimize molecular properties for specific therapeutic applications.
The timeline of benzimidazole development reveals a steady progression from simple synthetic procedures to complex multi-step syntheses that produce highly substituted derivatives with enhanced biological activities. Early research in the 1940s established that benzimidazoles resemble purine-like structures and could elicit significant biological responses, setting the stage for decades of pharmaceutical development. The subsequent discovery of various benzimidazole-based drugs, including anthelmintic agents, proton pump inhibitors, and antimicrobial compounds, validated the therapeutic potential of this chemical class and encouraged further structural modifications.
| Historical Milestone | Year | Researcher/Company | Significance |
|---|---|---|---|
| First Benzimidazole Synthesis | 1872 | Hoebrecker | Established fundamental synthetic methodology |
| Structural Elucidation | 1872-1878 | Ladenberg and Wundt | Confirmed benzimidazole structure and properties |
| Vitamin B12 Connection | 1944 | Woolley | Recognized biological significance and purine similarity |
| Pharmaceutical Applications | 1950s-1960s | Various | Development of therapeutic benzimidazole derivatives |
| Complex Derivatives | 1990s-Present | Multiple Research Groups | Synthesis of highly substituted compounds |
Significance in Medicinal Chemistry and Pharmacophore Development
The significance of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole in medicinal chemistry stems from its embodiment of multiple pharmacophoric elements that are associated with enhanced biological activity and therapeutic potential. Benzimidazole derivatives have emerged as one of the most frequently employed heterocyclic systems among United States Food and Drug Administration approved drugs, establishing their status as privileged scaffolds in pharmaceutical development. The specific structural features of this compound, including the chloro substituents and the dichlorobenzyl ether moiety, are designed to optimize molecular interactions with biological targets while maintaining favorable pharmacokinetic properties.
The pharmacophore concept in medicinal chemistry recognizes that specific molecular features are responsible for biological activity, and benzimidazole derivatives exemplify this principle through their ability to interact with diverse biological targets. The benzimidazole nucleus functions as a structural isostere of endogenous nucleotides, enabling these compounds to engage effectively with various enzymes and protein receptors through hydrogen bonding, π-π stacking interactions, and hydrophobic contacts. The incorporation of halogen atoms, particularly chlorine substituents as found in 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, enhances these interactions through additional electrostatic effects and modified lipophilicity profiles.
The therapeutic versatility of benzimidazole derivatives is exemplified by their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antiparasitic effects. Research has demonstrated that benzimidazole compounds can function through multiple mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular processes such as tubulin polymerization. The specific case of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole illustrates how modern medicinal chemistry approaches can combine multiple pharmacophoric elements to create compounds with enhanced potency and selectivity.
Contemporary research in benzimidazole pharmacophore development focuses on structure-activity relationship studies that elucidate how specific molecular modifications influence biological activity. The incorporation of electron-withdrawing chloro groups and aromatic ether linkages, as observed in the target compound, represents rational drug design strategies aimed at optimizing molecular recognition and binding affinity. These structural modifications can influence molecular properties such as solubility, permeability, and metabolic stability, which are crucial factors in pharmaceutical development.
The significance of this compound extends beyond its individual therapeutic potential to encompass its role as a representative example of advanced benzimidazole chemistry. The synthetic methodologies required to prepare such complex derivatives contribute to the broader understanding of heterocyclic chemistry and provide valuable insights for future drug development efforts. The compound's structural complexity, incorporating multiple aromatic rings, halogen substituents, and ether functionality, demonstrates the sophisticated approaches that modern pharmaceutical chemistry employs to address challenging therapeutic targets.
| Pharmacophoric Element | Structural Feature | Biological Significance | Mechanism of Action |
|---|---|---|---|
| Benzimidazole Core | Bicyclic heterocycle | Nucleotide mimicry | Enzyme/receptor binding |
| 6-Chloro Substitution | Halogen substituent | Enhanced potency | Electrostatic interactions |
| 2-Phenyl Group | Aromatic substituent | Lipophilicity modulation | Hydrophobic interactions |
| Dichlorobenzyl Ether | Complex ether linkage | Selectivity enhancement | Multiple binding modes |
| Multiple Halogens | Trichloride substitution | Metabolic stability | Reduced biotransformation |
The research findings regarding benzimidazole derivatives consistently demonstrate their potential as versatile therapeutic agents with applications across multiple disease areas. Studies have shown that these compounds can exhibit selectivity for parasitic over mammalian tubulin, making them valuable antiparasitic agents, while also demonstrating significant anticancer activity through various molecular mechanisms. The development of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole represents the culmination of decades of research in benzimidazole chemistry and exemplifies the continued innovation in this important class of pharmaceutical compounds.
Properties
IUPAC Name |
6-chloro-1-[(2,4-dichlorophenyl)methoxy]-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O/c21-15-7-6-14(17(23)10-15)12-26-25-19-11-16(22)8-9-18(19)24-20(25)13-4-2-1-3-5-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRJNRMGEQHELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-dichlorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 2-phenyl-1H-benzimidazole: This can be achieved by the condensation of o-phenylenediamine with benzoic acid under acidic conditions.
Coupling Reaction: The final step involves the reaction of 2-phenyl-1H-benzimidazole with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzimidazole core, while oxidation and reduction can modify the functional groups attached to the core.
Scientific Research Applications
Biological Significance
The benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound in focus has shown promise in various studies.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance:
- A study highlighted the effectiveness of benzimidazole derivatives against Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity .
- Compounds similar to 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole have demonstrated notable antifungal activity against strains like Candida albicans and Aspergillus niger with MIC values comparable to established antifungal agents .
Antiviral Properties
Benzimidazole derivatives have been investigated for their antiviral capabilities against several viruses:
- Studies have reported antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV), suggesting that modifications in the benzimidazole structure can enhance efficacy against viral infections .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented:
- Recent findings suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Several case studies illustrate the applications of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole:
Mechanism of Action
The mechanism of action of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro and dichlorobenzyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations
- Hydrogen-Bonding Capacity: The hydroxyl group in and carbaldehyde in offer distinct hydrogen-bonding profiles, whereas the target compound relies on its dichlorobenzyloxy group for hydrophobic interactions.
- Steric Effects: The n-butyl and sulfonyl groups in introduce steric bulk, which may hinder binding in tightly packed enzymatic active sites compared to the target compound’s phenyl and dichlorobenzyloxy groups.
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations
- Melting Points: High melting points (e.g., 318°C for ) correlate with polar functional groups (OH, SO₂), whereas the target compound’s melting point is unreported but likely lower due to reduced polarity.
- Spectral Signatures: The target compound’s dichlorobenzyloxy group would produce distinct ¹H NMR aromatic splitting patterns (~7.5 ppm) compared to sulfonyl or hydroxyl analogs .
Key Observations
- Regioselectivity: Sulfonylation in highlights challenges in controlling substituent positions, a consideration for the target compound’s synthesis.
Biological Activity
6-Chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for developing therapeutic agents based on its structure.
- Molecular Formula : C20H13Cl3N2O
- Molecular Weight : 403.69 g/mol
- CAS Number : 338978-68-0
- Structure : The compound features a benzimidazole core with chlorine and dichlorobenzyl substituents, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes essential for the survival of pathogens or cancer cells.
- Disruption of Cellular Processes : By binding to cellular receptors or enzymes, it can disrupt normal cellular functions leading to cell death.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that compounds similar to 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole demonstrate activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are often comparable to standard antibiotics like ciprofloxacin and norfloxacin .
| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 2 | 2 |
| Escherichia coli | 4 | 4 |
| Pseudomonas aeruginosa | 8 | 8 |
Anticancer Activity
Benzimidazole derivatives have been explored for their anticancer potential due to their ability to induce apoptosis in cancer cells. The specific compound has shown promise in inhibiting tumor growth in various cancer models through:
- Cell Cycle Arrest : Inducing arrest at specific phases of the cell cycle.
- Apoptosis Induction : Triggering programmed cell death pathways.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Study on Antimycobacterial Activity :
- Evaluation in Cancer Models :
Structure-Activity Relationship (SAR)
The biological activity of 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is influenced by its structural components:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity, improving membrane permeability and bioactivity.
- Benzyl Group : The dichlorobenzyl moiety contributes to increased potency against microbial strains.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing substituted benzimidazole precursors (e.g., 2-phenyl-1H-benzimidazole derivatives) with 2,4-dichlorobenzyl chloride in polar aprotic solvents like DMSO or ethanol. Catalytic glacial acetic acid (5 drops) is often added to enhance reactivity. Post-reaction, the product is isolated via reduced-pressure distillation, ice-water precipitation, and recrystallization (water-ethanol mixtures yield light-yellow powders with ~65% efficiency) .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | DMSO or ethanol |
| Catalyst | Glacial acetic acid |
| Time | 4–18 hours (reflux) |
| Yield | 60–70% (typical) |
Q. Which spectroscopic techniques are critical for characterizing this benzimidazole derivative?
- Methodological Answer : Structural validation requires multi-technique analysis:
- IR Spectroscopy : Identifies functional groups (e.g., C-O, C-Cl, benzimidazole ring vibrations) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aryl protons, benzyloxy group integration) .
- ESI-MS : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-π stacking in benzimidazole cores) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and binding modes of this compound?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) simulate interactions with target proteins like PARP-1. The compound’s benzimidazole core and dichlorobenzyl group may occupy hydrophobic pockets, while the chloro substituents enhance binding affinity. Docking scores (e.g., binding energy ≤ -8 kcal/mol) and pose validation (RMSD ≤ 2 Å) are critical for prioritizing candidates .
- Case Study : Analogous compounds (e.g., triazole-benzimidazole hybrids) showed antiproliferative activity against cancer cell lines via PARP-1 inhibition, with IC₅₀ values < 10 µM .
Q. How to address discrepancies in reported melting points or spectroscopic data across studies?
- Methodological Answer : Cross-validate purity and crystallinity:
- Thermal Analysis (TGA/DTA) : Detect polymorphic transitions or solvent residues affecting melting points .
- HPLC-PDA : Quantify impurities (>98% purity threshold).
- Crystallography : Compare unit cell parameters with literature (e.g., Acta Crystallographica data ).
- Example : A 5°C variation in melting points may arise from residual DMSO; recrystallization in ethanol-water (1:1) minimizes this .
Q. What strategies improve reaction yields in large-scale syntheses?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of benzimidazole to dichlorobenzyl chloride) and use phase-transfer catalysts (e.g., TBAB). Continuous-flow reactors enhance heat/mass transfer, reducing side products (e.g., diaryl ether byproducts) .
Biological and Pharmacological Focus
Q. What in vitro assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- PARP-1 Inhibition Assay : Measure NAD⁺ depletion kinetics (IC₅₀ via colorimetric kits) .
- Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
- Cytotoxicity Profiling : Test on non-cancerous cells (e.g., HEK293) to assess selectivity (SI ≥ 3 preferred) .
Data Contradiction Analysis
Q. Why do similar benzimidazole derivatives show varying biological activities?
- Methodological Answer : Substituent positioning (e.g., 2-phenyl vs. 4-chloro) alters steric and electronic effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
